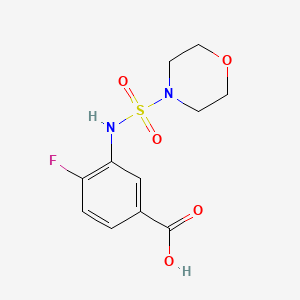
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as MPMP, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine works by inhibiting the reuptake of serotonin, which means more serotonin is available in the brain. This increase in serotonin levels can lead to improved mood and decreased symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase the levels of serotonin in the brain and decrease the levels of cortisol, a hormone associated with stress. 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments is its selectivity for serotonin reuptake inhibition. This means that it can target specific pathways in the brain and minimize off-target effects. However, one limitation is that 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine may have potential side effects, such as nausea and dizziness, which could impact the reliability of experimental results.
Direcciones Futuras
1. Further research is needed to determine the optimal dosage and administration of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine for therapeutic use.
2. Studies should be conducted to investigate the potential applications of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in the treatment of inflammatory disorders.
3. The safety and efficacy of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine should be further evaluated in clinical trials.
4. Research should be conducted to determine if 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
5. Studies should be conducted to investigate the potential of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine as a treatment for substance abuse disorders.
Conclusion:
In conclusion, 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, or 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Its mechanism of action involves the inhibition of serotonin reuptake, which can lead to improved mood and decreased symptoms of depression and anxiety. While there are advantages to using 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments, further research is needed to determine its optimal dosage and administration, as well as its potential applications in the treatment of other disorders.
Métodos De Síntesis
The synthesis of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 3-methoxybenzaldehyde with 1H-pyrazole-5-carboxaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with formaldehyde and sodium borohydride to yield 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety. Research has shown that 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine acts as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, and low levels of serotonin have been linked to depression and anxiety.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-12-4-2-3-10(7-12)8-13-9-11-5-6-14-15-11/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHWMVKXGBGJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Butan-2-yl-[2-(2-fluorophenyl)acetyl]amino]acetic acid](/img/structure/B7575197.png)



![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![3-[(4-Chlorophenyl)sulfonyl-propan-2-ylamino]propanoic acid](/img/structure/B7575256.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)